molecular formula C8H13NO2 B2999229 (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid CAS No. 2166040-50-0

(3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid

Cat. No. B2999229
CAS RN: 2166040-50-0
M. Wt: 155.197
InChI Key: FVSSNRDCBCSLGC-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and the incorporation of the carboxylic acid group. The exact synthetic route would depend on the starting materials and the specific reactions used. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the carboxylic acid group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in reactions such as esterification and amide formation. The pyrrolidine ring can undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points .

Scientific Research Applications

Catalysis and Reaction Modulation

  • Asymmetric Catalysis: A study by Ruiz-Olalla et al. (2015) discusses the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving nitroalkenes and azomethine ylides, as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This illustrates the potential of related compounds in facilitating asymmetric reactions.

Structural and Spectroscopic Studies

  • Nuclear Magnetic Resonance and X-Ray Crystallography: Nolte et al. (1980) conducted studies on 3-acylpyrrolidine-2,4-diones using 1H and 13C NMR spectroscopy and X-ray crystallography, which helps in understanding the structure and tautomeric forms of compounds like (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid (Nolte, Steyn, & Wessels, 1980).

Medicinal Chemistry

  • Angiotensin Converting Enzyme Inhibition: In medicinal chemistry, Hayashi et al. (1989) explored the synthesis and ACE inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Such studies are crucial for the development of new therapeutic agents, indicating potential applications for related compounds (Hayashi et al., 1989).

Pharmaceutical Synthesis

  • Synthesis of Enantiopure Compounds: Bunnage et al. (2004) reported the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid. Such synthetic methods are fundamental for the development of pharmaceuticals and help in understanding the stereochemistry of similar compounds (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Organic Synthesis and Methodology

  • Efficient Synthesis Methods: The synthesis of related compounds, such as (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been achieved through processes like aziridinium ion intermediates. Studies like those conducted by Ohigashi, Kikuchi, & Goto (2010) offer insights into efficient synthesis methods that could be applicable to the synthesis of (3S,4S)-4-Cyclopropylpyrrolidine-3-carboxylic acid (Ohigashi, Kikuchi, & Goto, 2010).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s intended to be a drug or a biological active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, for instance, in medicinal chemistry or material science .

properties

IUPAC Name

(3S,4S)-4-cyclopropylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSNRDCBCSLGC-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2CNC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.